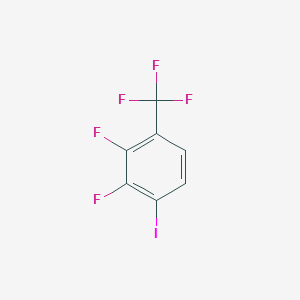![molecular formula C13H21ClN2 B1435685 1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride CAS No. 1459802-94-8](/img/structure/B1435685.png)
1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride
Descripción general
Descripción
“1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride” is a chemical compound with the CAS Number: 1459802-94-8 . It has a molecular weight of 240.78 . The IUPAC name for this compound is 1-(2-isopropylphenyl)piperazine hydrochloride . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H20N2.ClH/c1-11(2)12-5-3-4-6-13(12)15-9-7-14-8-10-15;/h3-6,11,14H,7-10H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 240.78 .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
A novel series of piperazine derivatives have been synthesized for pharmacological evaluation. These compounds, including variations of the piperazine structure, have been investigated for their antidepressant and antianxiety activities in preclinical models. Compounds demonstrating significant activity in reducing immobility times and exhibiting antianxiety effects highlight the therapeutic potential of piperazine derivatives in psychiatric disorders (Kumar et al., 2017).
Anticancer Activity
Research into heterocyclic compounds based on the piperazine scaffold has uncovered potential anti-bone cancer activities. Through a multi-step synthesis process, specific derivatives have been evaluated against human bone cancer cell lines, demonstrating promising anticancer properties. This research also utilized molecular docking to predict antiviral activity, showcasing the versatile applications of piperazine derivatives in therapeutic development (Lv et al., 2019).
Development of Dual Antihypertensive Agents
The design and synthesis of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts have been carried out, targeting the development of dual antihypertensive agents. These compounds, prepared as free bases and transformed into hydrochloride salts, underline the pharmaceutical research efforts aimed at creating more effective and targeted hypertension treatments (Marvanová et al., 2016).
Antimicrobial Activity
Piperazine derivatives have also been explored for their antimicrobial potential. A study synthesizing 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives revealed significant antibacterial and antifungal activities against various pathogens. This research contributes to the ongoing search for new antimicrobial agents in response to the global challenge of antibiotic resistance (Rajkumar et al., 2014).
Antimalarial Research
The synthesis of piperazine and pyrrolidine derivatives has been aimed at inhibiting the growth of Plasmodium falciparum, the causative agent of malaria. This research emphasizes the importance of specific structural features for antiplasmodial activity, contributing valuable insights into the design of new antimalarial drugs (Mendoza et al., 2011).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to certain receptors and enzymes, influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and receptor binding . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes . These effects are essential for understanding how the compound can be used in therapeutic settings and its potential side effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors, altering their activity and downstream signaling pathways . Additionally, it can inhibit or activate enzymes, leading to changes in metabolic processes and gene expression . Understanding these mechanisms is crucial for developing targeted therapies and predicting potential side effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, affecting its efficacy . Long-term effects on cellular function have also been observed in both in vitro and in vivo studies, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding how the compound is metabolized and its potential effects on overall metabolism . Additionally, studying these pathways can provide insights into potential drug interactions and side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its efficacy and potential side effects. The compound is transported by specific transporters and binding proteins, affecting its localization and accumulation within cells . These factors influence its activity and potential therapeutic applications . Understanding the transport and distribution mechanisms is essential for developing targeted therapies and predicting potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall efficacy . Understanding the subcellular localization is crucial for developing targeted therapies and predicting potential side effects.
Propiedades
IUPAC Name |
1-(2-propan-2-ylphenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c1-11(2)12-5-3-4-6-13(12)15-9-7-14-8-10-15;/h3-6,11,14H,7-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKUCRYLQWBSPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



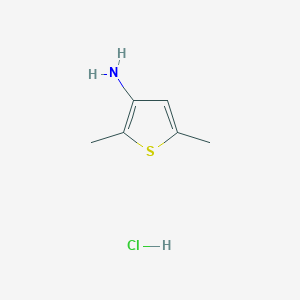

![4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1435609.png)
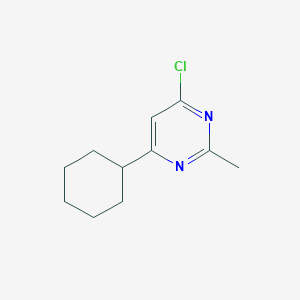

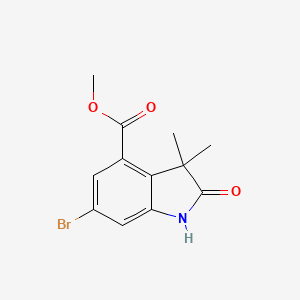

![Ethyl 3-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylpropanoate](/img/structure/B1435616.png)
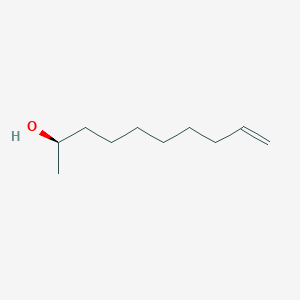

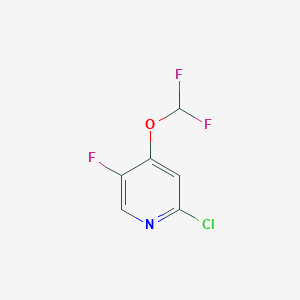
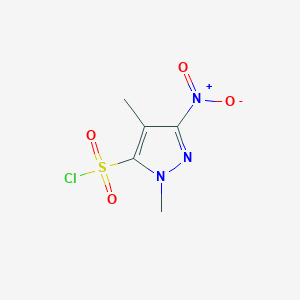
![1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid](/img/structure/B1435624.png)
